N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine
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Overview
Description
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine is a complex organic compound characterized by its extensive aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine typically involves multiple steps of aromatic substitution and coupling reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to build the final complex structure. Common reagents used in these reactions include boronic acids, halogenated aromatics, and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Aromatic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine has several scientific research applications:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s structure allows it to interact with various biological molecules, making it useful in studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine involves its ability to participate in electron transfer processes. The extensive aromatic structure facilitates the delocalization of electrons, making it an effective hole transport material. The compound can interact with molecular targets such as electron-deficient species, enhancing its utility in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di(naphthalen-1-yl)-N,N’-bis(4-vinylphenyl)biphenyl-4,4’-diamine (VNPB)
- N,N’-Di(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB)
Uniqueness
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine stands out due to its unique combination of aromatic rings and phosphorous-containing groups. This structure provides enhanced stability and electronic properties compared to similar compounds, making it particularly valuable in advanced electronic applications.
Properties
Molecular Formula |
C74H53N2OP |
---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C74H53N2OP/c77-78(68-24-8-3-9-25-68,69-50-42-60(43-51-69)56-34-30-54(31-35-56)58-38-46-66(47-39-58)75(64-20-4-1-5-21-64)73-28-14-18-62-16-10-12-26-71(62)73)70-52-44-61(45-53-70)57-36-32-55(33-37-57)59-40-48-67(49-41-59)76(65-22-6-2-7-23-65)74-29-15-19-63-17-11-13-27-72(63)74/h1-53H |
InChI Key |
USHNQXXKJZFSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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